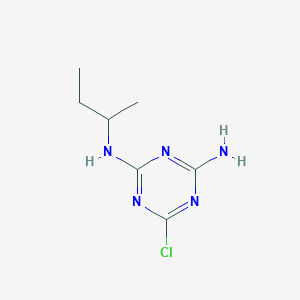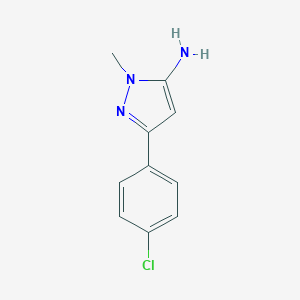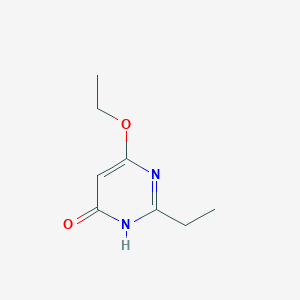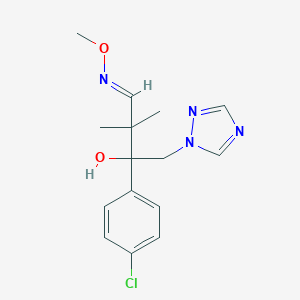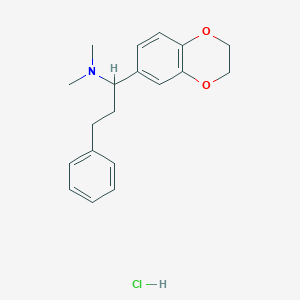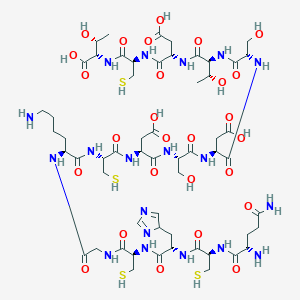
Follicle-stimulating hormone-beta-subunit (81-95)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Follicle-stimulating hormone-beta-subunit (81-95) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is produced in the anterior pituitary gland and acts on the gonads to stimulate the production of sex hormones.
Mécanisme D'action
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) binds to specific receptors on the surface of target cells in the gonads. This binding activates a signaling cascade that ultimately leads to the production of sex hormones. In females, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the growth and development of ovarian follicles, which produce estrogen. In males, this hormone stimulates the production of sperm and testosterone.
Effets Biochimiques Et Physiologiques
The effects of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) are primarily mediated through its actions on the gonads. In females, this hormone stimulates follicular growth and maturation, leading to the production of estrogen. In males, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the production of sperm and testosterone. Additionally, this hormone has been shown to have an effect on bone metabolism and may play a role in the regulation of glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) in lab experiments is its specificity for the gonads. This hormone acts only on cells in the ovaries and testes, making it a useful tool for studying reproductive biology. However, one limitation of using this hormone is its short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several avenues for future research on follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)). One area of interest is the role of this hormone in the pathogenesis of reproductive disorders, such as polycystic ovary syndrome and hypogonadism. Additionally, further studies are needed to elucidate the signaling pathways involved in the actions of this hormone. Finally, the development of more stable analogs of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) may allow for more prolonged and effective use in lab experiments.
Méthodes De Synthèse
The synthesis of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. After synthesis, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) has been extensively studied in the field of reproductive biology. It has been shown to be involved in the regulation of follicle development, spermatogenesis, and steroidogenesis. Additionally, this hormone has been implicated in the pathogenesis of various reproductive disorders, including polycystic ovary syndrome and hypogonadism.
Propriétés
Numéro CAS |
132880-10-5 |
|---|---|
Nom du produit |
Follicle-stimulating hormone-beta-subunit (81-95) |
Formule moléculaire |
C57H91N19O27S4 |
Poids moléculaire |
1602.7 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C57H91N19O27S4/c1-22(79)42(56(101)68-30(12-41(87)88)50(95)74-36(20-107)55(100)76-43(23(2)80)57(102)103)75-52(97)32(16-78)70-48(93)28(10-39(83)84)66-51(96)31(15-77)69-49(94)29(11-40(85)86)67-54(99)35(19-106)73-46(91)26(5-3-4-8-58)64-38(82)14-62-45(90)33(17-104)72-47(92)27(9-24-13-61-21-63-24)65-53(98)34(18-105)71-44(89)25(59)6-7-37(60)81/h13,21-36,42-43,77-80,104-107H,3-12,14-20,58-59H2,1-2H3,(H2,60,81)(H,62,90)(H,64,82)(H,65,98)(H,66,96)(H,67,99)(H,68,101)(H,69,94)(H,70,93)(H,71,89)(H,72,92)(H,73,91)(H,74,95)(H,75,97)(H,76,100)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t22-,23-,24?,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,42+,43+/m1/s1 |
Clé InChI |
WBYOCCGHKAPLST-VZGOPMHCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
Séquence |
QCXCGKCDSDSTDCT |
Synonymes |
follicle stimulating hormone, beta subunit (81-95), human follicle-stimulating hormone-beta-subunit (81-95) FSH-beta-(81-95) hFSH-beta-(81-95) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



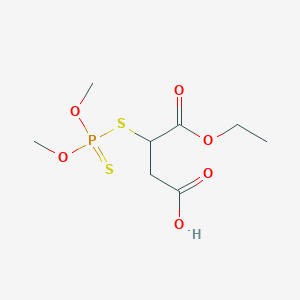
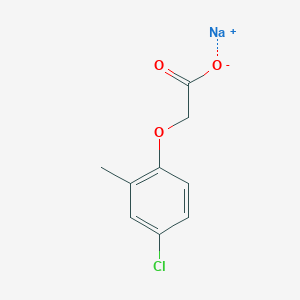
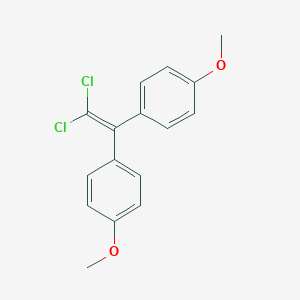
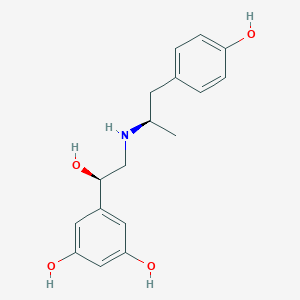
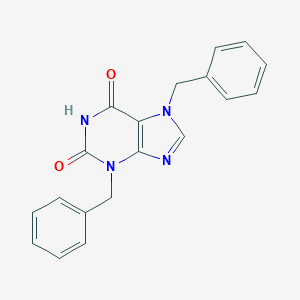
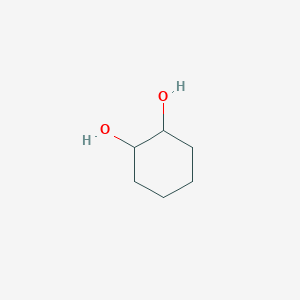
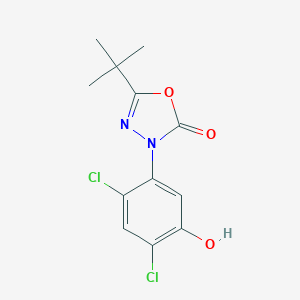
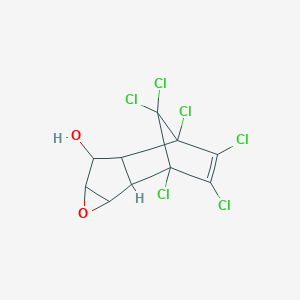
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
